molecular formula C17H16N2O3 B2943987 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922009-53-8

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2943987
CAS No.: 922009-53-8
M. Wt: 296.326
InChI Key: AHJPYOURWGXRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes elements such as carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The molecular weight is approximately 360.43 . The compound has an achiral stereo configuration .


Physical and Chemical Properties Analysis

This compound has a logP value of 3.211 and a logD value of 3.1917 . The logSw value is -3.7776, indicating its solubility in water . The compound is achiral .

Scientific Research Applications

Synthesis and Antiallergic Activity

A series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, structurally related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide, have been synthesized and evaluated for their antiallergic activities. These compounds have shown potent inhibitory effects on homologous passive cutaneous anaphylaxis in rats and IgG1-mediated bronchoconstriction in guinea pigs. Specifically, one compound, (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz [b,e]oxepin-2-acetic acid hydrochloride, demonstrated significant efficacy in both tests and is under clinical evaluation (Ohshima et al., 1992).

Synthesis of Dibenzo-fused Nitrogen Heterocycles

Efficient syntheses of dibenz[b,f][1,4]oxazepin-11(10H)-one among other heterocycles have been developed using a tandem reduction-lactamization reaction. These methodologies provide a straightforward approach to generating complex nitrogen-containing heterocycles, which have potential applications in medicinal chemistry and drug design (Bunce & Schammerhorn, 2006).

Catalytic Enantioselective Aza-Reformatsky Reaction

The catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This process achieves excellent yields and high enantioselectivities, demonstrating the utility of this compound and its derivatives in asymmetric synthesis and potentially in the creation of new pharmacologically active agents (Munck et al., 2017).

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-4-6-16-14(8-10)19(3)17(21)13-9-12(18-11(2)20)5-7-15(13)22-16/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJPYOURWGXRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.